molecular formula C11H13ClN2 B2582654 2-Chloro-3-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine CAS No. 1820740-51-9

2-Chloro-3-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

Cat. No.: B2582654
CAS No.: 1820740-51-9
M. Wt: 208.69
InChI Key: ZJRWSVKJWJPABK-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is a heterocyclic organic compound that contains both a pyridine ring and a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine typically involves the chlorination of a precursor pyridine compound followed by the introduction of the tetrahydropyridine moiety. One common method involves the reaction of 3-methylpyridine with a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 2-position. This is followed by a cyclization reaction with a suitable amine to form the tetrahydropyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Types of Reactions:

    Substitution Reactions: The chlorine atom at the 2-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The tetrahydropyridine ring can be oxidized to form pyridine derivatives or reduced to form piperidine derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products:

  • Substituted pyridine derivatives.
  • Oxidized pyridine or reduced piperidine derivatives.
  • Cyclized heterocyclic compounds.

Scientific Research Applications

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity on central nervous system receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound in the study of biological pathways and mechanisms, particularly those involving neurotransmission.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Chloro-3-methylpyridine: Lacks the tetrahydropyridine moiety but shares the chlorinated pyridine structure.

    3-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine: Similar structure but without the chlorine atom at the 2-position.

    2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine: Similar structure but with the chlorine atom at a different position.

Uniqueness: The presence of both the chlorine atom and the tetrahydropyridine moiety in 2-Chloro-3-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine gives it unique chemical properties and reactivity compared to its analogs

Properties

IUPAC Name

2-chloro-3-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c1-8-6-10(7-14-11(8)12)9-2-4-13-5-3-9/h2,6-7,13H,3-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRWSVKJWJPABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)C2=CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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